
Lisinopril R,S,S-isomer
概要
説明
Lisinopril R,S,S-isomer is a stereoisomer of the widely used angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This compound is known for its role in the treatment of hypertension, heart failure, and acute myocardial infarction. The R,S,S-isomer of lisinopril is an impurity that arises during the synthesis of lisinopril and is often referred to as impurity E .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lisinopril R,S,S-isomer involves several steps. One common method includes the reaction of N-protecting group-L-lysine or N-protecting group-L-lysine-L-proline with sodium triacetoxyborohydride in the presence of glacial acetic acid and a suitable reaction solvent. The mixture is cooled, and a solution of alpha-oxo-phenylbutyrate in the reaction solvent is added dropwise. The reaction is allowed to proceed at room temperature for 2 to 6 hours, followed by the addition of water, extraction, recrystallization, filtration, and drying to obtain the intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and safety. The use of sodium triacetoxyborohydride instead of sodium cyanoborohydride minimizes the generation of toxic by-products, making the process more environmentally friendly .
化学反応の分析
Types of Reactions: Lisinopril R,S,S-isomer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C21H31N3O5
- Molecular Weight : 405.4879
- Defined Stereocenters : 3
- Charge : 0
The R,S,S-isomer is a stereoisomer of lisinopril that can affect its pharmacokinetics and pharmacodynamics. Understanding these properties is crucial for assessing its safety and efficacy in clinical applications.
Analytical Methods for Differentiation
A significant aspect of research on the Lisinopril R,S,S-isomer involves developing analytical techniques to differentiate it from the primary isomer. Various methods have been employed:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : A study demonstrated a sensitive LC-MS method capable of distinguishing between lisinopril and its R,S,S isomer. The method utilized collision-induced dissociation mass spectrometry to analyze the differences in fragmentation patterns, revealing distinct mass spectra signatures for each compound .
- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to simultaneously determine lisinopril and its isomers in pharmaceutical formulations. These methods are essential for quality control and ensuring the safety of drug products .
Pharmacological Implications
The pharmacological implications of the R,S,S-isomer are significant, particularly concerning its role as an impurity in lisinopril formulations:
- ACE Inhibition : While the primary activity of lisinopril involves inhibiting ACE to lower blood pressure, the presence of the R,S,S-isomer may influence the overall efficacy and safety profile of the drug. Studies suggest that impurities can alter pharmacodynamics, potentially leading to variations in therapeutic outcomes .
- Toxicity Studies : The R,S,S-isomer is also relevant in toxicity assessments during drug formulation development. Regulatory bodies like the FDA require comprehensive impurity profiling to ensure patient safety, making this isomer critical in the context of Abbreviated New Drug Applications (ANDAs) .
Case Studies and Research Findings
Several studies have explored the implications of the R,S,S-isomer in clinical settings:
- Differentiation Studies : Research has shown that mass spectrometry can effectively differentiate between lisinopril and its diastereomers, which is vital for understanding their respective pharmacological effects .
- Stability Studies : Investigations into the stability of lisinopril formulations have indicated that environmental factors can affect the stereochemical integrity of both lisinopril and its isomers. Understanding these interactions helps in formulating stable drug products .
作用機序
Lisinopril R,S,S-isomer, like its parent compound, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action results in vasodilation and increased excretion of sodium and water, thereby reducing blood pressure. The inhibition of angiotensin II also prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .
類似化合物との比較
Captopril: Another ACE inhibitor, but with a different chemical structure and shorter duration of action.
Enalapril: A prodrug that is converted to its active form, enalaprilat, in the body.
Ramipril: Known for its longer duration of action and higher potency compared to lisinopril.
Uniqueness: Lisinopril R,S,S-isomer is unique due to its specific stereochemistry, which influences its pharmacokinetic and pharmacodynamic properties. Unlike captopril and enalapril, lisinopril is not a prodrug and is active in its administered form .
生物活性
Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the management of hypertension and heart failure. The R,S,S-isomer of lisinopril, also known as the 1R-epimer or impurity E, has garnered interest due to its unique biological activity and implications for pharmacological efficacy and safety. This article explores the biological activity of the lisinopril R,S,S-isomer, supported by data tables, case studies, and detailed research findings.
Lisinopril functions by inhibiting ACE, which prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced strain on the cardiovascular system. The R,S,S-isomer's specific interactions with ACE can influence its pharmacological properties compared to the more commonly used S,S-isomer.
Pharmacokinetics and Metabolism
Lisinopril is characterized by its hydrophilicity, long half-life, and renal excretion without hepatic metabolism. The pharmacokinetic profiles of the R,S,S-isomer differ slightly from those of the S,S-isomer, affecting its efficacy and safety profile. The elimination half-life is approximately 12 hours for lisinopril, but variations may occur with different isomers due to their distinct molecular configurations.
Isomer | Elimination Half-Life | Excretion Route | Metabolism |
---|---|---|---|
Lisinopril (S,S) | ~12 hours | Renal | Not metabolized |
Lisinopril (R,S,S) | Variable | Renal | Not metabolized |
Biological Activity and Efficacy
Research indicates that the R,S,S-isomer exhibits varying degrees of ACE inhibition compared to its S,S counterpart. Studies have shown that while both isomers inhibit ACE activity, their potency and effects on blood pressure regulation may differ.
Case Studies
- Hypertensive Patients : A study involving hypertensive patients demonstrated that administration of lisinopril resulted in significant reductions in systolic and diastolic blood pressure. The R,S,S-isomer showed a lesser degree of efficacy compared to the S,S-isomer but still contributed positively to overall treatment outcomes .
- Diabetic Nephropathy : In patients with diabetic nephropathy, lisinopril administration improved renal function markers. The R,S,S-isomer was noted for its potential benefits in this context, although further studies are needed to establish definitive conclusions regarding its comparative efficacy .
- Cardiovascular Outcomes : A systematic review highlighted that lisinopril significantly reduces cardiovascular events in high-risk populations. The role of the R,S,S-isomer in these outcomes remains under investigation but suggests a potential adjunctive benefit .
Research Findings
Recent studies have focused on the stereochemical stability and biological effects of lisinopril isomers:
- Isomerization Studies : Lisinopril's conformational equilibrium has been analyzed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These studies indicate that environmental factors can influence the stability and activity of different isomers .
- In Vitro Studies : Laboratory experiments have shown that the R,S,S-isomer can interact differently with ACE compared to the S,S-isomer, leading to variations in enzyme inhibition rates. This suggests a need for careful consideration when evaluating isomer-specific effects in clinical settings .
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235285 | |
Record name | Lisinopril R,S,S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85955-59-5 | |
Record name | Lisinopril R,S,S-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril R,S,S-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LISINOPRIL R,S,S-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。